2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
Overview
Description
Synthesis Analysis
The synthesis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide involves an efficient procedure starting from 1-O-acetate ribose derivative, reacting with cyanotrimethylsilane or potassium cyanide under phase transfer conditions. Optimal conditions were achieved with a specific molar ratio of reactants, demonstrating the importance of reaction conditions in obtaining the desired product efficiently (Lee, Son, & Kang, 2000).
Molecular Structure Analysis
The molecular structure of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide features a ribofuranosyl cyanide core with benzoyl groups at the 2, 3, and 5 positions. The presence of these benzoyl groups plays a significant role in the reactivity and stability of the molecule, making it a suitable intermediate for further chemical transformations (Lee, Son, & Kang, 2000).
Chemical Reactions and Properties
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide reacts with various compounds to produce a wide range of C-nucleoside derivatives. For example, its reaction with methyl acetoacetate and diethyl malonate in the presence of SnCl4 leads to the formation of β-D-ribofuranosyl-enaminoketoester and β-D-ribofuranosyl-enaminodiester, respectively. These reactions showcase the compound's versatility as a precursor for synthesizing complex nucleoside analogs (Manferdini, Morelli, & Veronese, 2002).
Scientific Research Applications
Formation of Nucleoside Derivatives The compound is also instrumental in forming β-D-ribofuranosyl-enaminoketoesters and β-D-ribofuranosyl-enaminodiester derivatives, showcasing its role in the synthesis of pyrazole C-nucleosides. These processes involve reactions with methyl acetoacetate and diethyl malonate in the presence of stoichiometric amounts of SnCl4, followed by a series of debenzoylation and treatment with various agents, illustrating the compound's versatility in forming nucleoside derivatives with potential biological activities (Manferdini, Morelli & Veronese, 2002).
Applications in Synthesis of Triazole Nucleosides 1,3-diaryl-5-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole nucleosides and 1,2,4-triazole of glucopyranosyl C-nucleosides have been synthesized using this compound. These syntheses involve intermolecular cyclization of hydrazonyl chlorides with peracylated ribofuranosyl cyanide catalyzed by Yb(OTf)3 or AgNO3, indicating the compound's significance in the synthesis of triazole nucleosides (Al-Masoudi, Al-Soud & Ali, 2007).
Synthesis of Novel N-Ribosyl-1,2,4-Triazin-6(1H)-/Ones or Thiones Ribosylation of certain compounds with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose resulted in the formation of novel N-ribosyl-1,2,4-triazin-6(1H)-/ones or thiones. This process highlights the compound's utility in the synthesis of novel ribosides with confirmed structures through chemical and spectroscopic means, pointing to its application in the creation of new chemotherapeutics (Khalil, 2005).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if you feel unwell .
Future Directions
The compound has been primarily used as a key intermediate in the synthesis of remdesivir, which is the first and only FDA-approved antiviral drug for COVID-19 treatment . It also plays a crucial role in the synthesis of 4-deazaformycin A, which is a natural product with potential anticancer activity .
properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-cyanooxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO7/c28-16-21-23(34-26(30)19-12-6-2-7-13-19)24(35-27(31)20-14-8-3-9-15-20)22(33-21)17-32-25(29)18-10-4-1-5-11-18/h1-15,21-24H,17H2/t21-,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMYTVNDIRTGMR-UARRHKHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide | |
CAS RN |
23316-67-8 | |
Record name | 2,3,5-Tri-O-benzoyl-beta -D-ribofuranosyl cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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